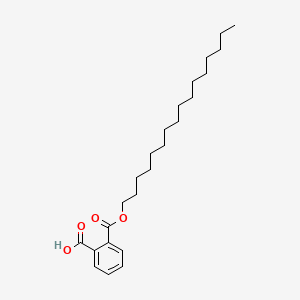

Hexadecyl hydrogen phthalate

Description

Hexadecyl hydrogen phthalate (CAS 51834-16-3), also known as phthalic acid 1-hexadecyl ester, is a monoester derivative of phthalic acid. Its structure consists of a phthalic acid backbone where one carboxylic acid group is esterified with a hexadecyl (C₁₆) alkyl chain, leaving the second carboxylic acid group as a free proton . This configuration imparts unique physicochemical properties, including amphiphilicity due to the polar carboxylic acid and nonpolar alkyl chain. It is used in niche applications such as surfactants, plasticizers, and precursors for metal complexes in materials science .

Propriétés

Numéro CAS |

51834-16-3 |

|---|---|

Formule moléculaire |

C24H38O4 |

Poids moléculaire |

390.6 g/mol |

Nom IUPAC |

2-hexadecoxycarbonylbenzoic acid |

InChI |

InChI=1S/C24H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-28-24(27)22-19-16-15-18-21(22)23(25)26/h15-16,18-19H,2-14,17,20H2,1H3,(H,25,26) |

Clé InChI |

VCLGPSQEYABDHT-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Hexadecyl hydrogen phthalate can be synthesized through the esterification of phthalic anhydride with hexadecanol (cetyl alcohol). The reaction typically involves heating phthalic anhydride and hexadecanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include elevated temperatures to facilitate the esterification process .

In industrial production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is often subjected to purification steps, such as distillation or recrystallization, to obtain the pure hexadecyl hydrogen phthalate .

Analyse Des Réactions Chimiques

Hexadecyl hydrogen phthalate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, hexadecyl hydrogen phthalate can hydrolyze to produce phthalic acid and hexadecanol.

Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl chain, leading to the formation of carboxylic acids or ketones.

Common reagents used in these reactions include acids (e.g., hydrochloric acid, sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate, chromium trioxide). The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Chemical Properties and Structure

Hexadecyl hydrogen phthalate is an ester derived from phthalic acid and hexadecyl alcohol. Its unique long-chain structure contributes to its hydrophobic characteristics, making it suitable for various applications in polymer chemistry and material science.

Applications in Polymer Science

2.1 Plasticizers

Hexadecyl hydrogen phthalate is primarily used as a plasticizer in the formulation of flexible plastics. It enhances the flexibility, workability, and durability of polymer products. The compound's hydrophobic nature allows it to effectively reduce the brittleness of polymers, making it ideal for use in films, coatings, and other plastic products.

2.2 Coatings and Adhesives

The compound is also utilized in coatings and adhesives due to its ability to improve adhesion properties and resistance to environmental factors such as moisture and heat. Its incorporation into formulations can lead to improved performance characteristics in industrial applications.

Analytical Applications

3.1 Chromatography

Hexadecyl hydrogen phthalate is employed as a standard in high-performance liquid chromatography (HPLC) for the separation and analysis of various compounds. Its unique properties allow for effective isolation of impurities during preparative separations, making it valuable in pharmacokinetics studies .

3.2 Spectroscopy

The compound has been used in the development of organic crystals for X-ray spectroscopy applications. High-purity crystals of hexadecyl hydrogen phthalate have been grown for use in advanced spectroscopic techniques, enhancing the resolution and sensitivity of measurements .

Environmental Studies

4.1 Phthalates Exposure Research

Research has indicated that hexadecyl hydrogen phthalate, like other phthalates, can be a subject of study concerning human exposure and health impacts. Studies have shown that exposure to phthalates can lead to reproductive dysfunctions and other health concerns . Understanding the environmental fate and transport of this compound is crucial for assessing its impact on ecosystems.

4.2 Biodegradability Studies

Investigations into the biodegradability of hexadecyl hydrogen phthalate are essential for evaluating its environmental safety. Studies focusing on microbial degradation pathways can provide insights into how this compound behaves in natural environments and its potential accumulation in ecosystems.

Case Studies

5.1 Case Study on Plasticizer Use

A comprehensive study examined the effects of various plasticizers, including hexadecyl hydrogen phthalate, on the mechanical properties of PVC films. The results indicated that films containing this compound exhibited superior flexibility and tensile strength compared to those with traditional plasticizers.

5.2 Case Study on Environmental Impact

A recent investigation assessed the levels of hexadecyl hydrogen phthalate in urban waterways, correlating concentrations with potential sources such as industrial runoff and wastewater discharge. The study highlighted the need for monitoring programs to manage pollution from phthalates effectively.

Mécanisme D'action

The mechanism of action of hexadecyl hydrogen phthalate involves its interaction with cellular membranes and proteins. As a lipophilic compound, it can integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport .

Hexadecyl hydrogen phthalate is also known to interact with nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and energy homeostasis. By binding to these receptors, the compound can modulate gene expression and influence metabolic pathways .

Comparaison Avec Des Composés Similaires

Key Research Findings

- Complexation Behavior: Hexadecyl hydrogen phthalate forms stable photoluminescent complexes with lanthanides (e.g., Eu³⁺, Tb³⁺), outperforming shorter-chain monoesters like octadecyl phthalate in emission intensity .

- Thermal Stability : Compared to diesters (e.g., bis(6-methylheptyl) phthalate), hexadecyl hydrogen phthalate exhibits lower thermal stability due to the free carboxylic acid group, which may decompose at high temperatures .

- Environmental Impact: While diesters like diethyl phthalate are linked to endocrine disruption, the environmental toxicity of monoesters like hexadecyl hydrogen phthalate remains understudied .

Activité Biologique

Hexadecyl hydrogen phthalate (HHP) is a phthalate ester that has garnered attention due to its potential biological activities and environmental implications. This article explores the biological activity of HHP, including its effects on various biological systems, metabolism, and potential applications.

- Chemical Formula : CHO

- Molecular Weight : 362.51 g/mol

- CAS Number : 85-69-2

Biological Activity Overview

Phthalates, including HHP, are known to exhibit a range of biological activities. These compounds can interact with various biological pathways, influencing cellular functions and potentially leading to adverse health effects.

1. Endocrine Disruption

Phthalates have been identified as endocrine disruptors, which can interfere with hormone function. Studies indicate that HHP may affect the endocrine system by modulating the activity of nuclear hormone receptors, such as peroxisome proliferator-activated receptors (PPARs) .

2. Antimicrobial Activity

Research has shown that certain phthalates exhibit antimicrobial properties. For instance, HHP has been evaluated for its ability to inhibit bacterial growth. In a study assessing various phthalate esters, HHP demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Metabolism and Toxicokinetics

The metabolism of HHP involves hydrolysis and subsequent conjugation processes. In vivo studies suggest that phthalates are rapidly metabolized in the liver, leading to the formation of monoester metabolites that are more water-soluble and easier to excrete .

Metabolites Identified

- Mono-(2-ethylhexyl) phthalate (MEHP)

- Phthalic acid (PA)

These metabolites can further undergo glucuronidation, enhancing their elimination from the body .

Case Study 1: Toxicological Assessment

A comprehensive toxicological assessment was conducted on HHP to evaluate its effects on reproductive health in animal models. The study found that exposure to high doses of HHP resulted in significant alterations in reproductive hormone levels and disrupted normal reproductive functions .

Case Study 2: Environmental Impact

HHP has been detected in wastewater treatment plants, raising concerns about its persistence in aquatic environments. A study indicated that HHP could bioaccumulate in aquatic organisms, leading to potential ecological risks .

Table 1: Antimicrobial Activity of Hexadecyl Hydrogen Phthalate

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (g/mL) |

|---|---|---|

| E. coli | 15 | 10 |

| Staphylococcus aureus | 20 | 10 |

| Bacillus subtilis | 18 | 10 |

Table 2: Toxicological Effects of Hexadecyl Hydrogen Phthalate

Q & A

Q. What are the established synthetic routes for hexadecyl hydrogen phthalate, and how can reaction conditions be optimized for higher yields?

Hexadecyl hydrogen phthalate is synthesized via esterification of phthalic anhydride with hexadecanol. Methodological optimization includes:

- Catalyst selection : Acid catalysts (e.g., sulfuric acid) or lipases for enzymatic esterification, with temperature control (80–120°C) to minimize side reactions .

- Purification : Column chromatography or recrystallization from non-polar solvents to isolate the monoester .

- Yield tracking : Use of NMR or HPLC to monitor reaction progress and quantify purity .

Q. Which analytical techniques are most effective for characterizing hexadecyl hydrogen phthalate and distinguishing it from related esters?

- GC-MS : Resolves phthalate derivatives by retention index (RI) and fragmentation patterns, critical for distinguishing structural analogs (e.g., hexadecyl vs. dodecyl phthalates) .

- FT-IR : Identifies ester carbonyl (C=O) stretches near 1720 cm⁻¹ and hydroxyl (O-H) bands for monoesters .

- X-ray fluorescence : For elemental analysis, using specialized crystals (e.g., hexadecyl hydrogen maleate) to enhance detection sensitivity .

Q. How does hexadecyl hydrogen phthalate behave under varying storage conditions, and what protocols ensure stability?

- Degradation risks : Hydrolysis in aqueous environments (pH-dependent) or thermal decomposition above 200°C .

- Storage recommendations : Anhydrous conditions, inert atmosphere (N₂/Ar), and temperatures below 4°C to preserve ester integrity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in phthalate toxicity data across studies, particularly for hexadecyl hydrogen phthalate?

- Data harmonization : Cross-validate analytical methods (e.g., GC-MS protocols in vs. LC-MS) to address detection limit variations.

- Meta-analysis frameworks : Apply systematic review protocols (e.g., EPA guidelines) to reconcile conflicting results on endocrine disruption or bioaccumulation .

- Dose-response modeling : Use in vitro assays (e.g., receptor-binding studies) to standardize toxicity thresholds .

Q. What methodologies are used to assess the environmental persistence of hexadecyl hydrogen phthalate in aquatic systems?

- Photodegradation studies : Simulate UV exposure in controlled reactors, tracking breakdown products via HPLC .

- Sediment adsorption assays : Measure partition coefficients (Kd) using spiked samples and quantify bioaccumulation in model organisms (e.g., Daphnia) .

- Microbial degradation : Screen for esterase-producing bacteria in contaminated samples .

Q. What computational approaches are suitable for modeling intermolecular interactions of hexadecyl hydrogen phthalate in polymer matrices?

- Molecular dynamics (MD) : Simulate phthalate-polymer binding using force fields (e.g., CHARMM) to predict plasticization efficiency .

- Density Functional Theory (DFT) : Calculate electron distribution and steric effects to explain ester stability in blended materials .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.